molecular formula C11H15N3O2 B072855 (2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide CAS No. 1510-04-9

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide

Cat. No. B072855
CAS RN: 1510-04-9
M. Wt: 221.26 g/mol
InChI Key: PSPZOKPNYCSKSW-VIFPVBQESA-N
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Description

“(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide” is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol1.



Synthesis Analysis

The synthesis of amines, such as “(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide”, can involve various methods including reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones2. However, specific synthesis methods for this compound are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound like “(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide” can be analyzed using various techniques such as X-ray crystallography, cryoelectron microscopy, and NMR spectroscopy3. These techniques can provide 3D structural information about the compound. However, specific structural details for this compound are not readily available in the literature.



Chemical Reactions Analysis

Amines, like “(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide”, undergo reactions characteristic of carboxylic acids and amines. The reactivity of these functional groups is particularly important in linking amino acids together to form peptides and proteins4. However, specific chemical reactions involving this compound are not readily available in the literature.



Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as color, density, hardness, melting and boiling points, and reactivity5. However, specific physical and chemical properties of “(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide” are not readily available in the literature.


Safety And Hazards

The safety and hazards of a chemical compound depend on its physical and chemical properties. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed information6. However, the specific safety and hazard information for “(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide” is not readily available in the literature.


Future Directions

The future directions for research on “(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide” could include further investigation into its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications.


Please note that the information provided is based on the available literature and may not be fully comprehensive. For more detailed and specific information, further research and review of scientific literature is recommended.


properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPZOKPNYCSKSW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426348
Record name Gly-Phe-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide

CAS RN

1510-04-9
Record name Glycyl-L-phenylalaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1510-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gly-Phe-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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